molecular formula C15H21NO B13589923 4-((2,3-Dihydro-1h-inden-5-yl)methyl)piperidin-4-ol

4-((2,3-Dihydro-1h-inden-5-yl)methyl)piperidin-4-ol

Cat. No.: B13589923
M. Wt: 231.33 g/mol
InChI Key: BNZALBVOKQIRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a 2,3-dihydro-1H-inden-5-ylmethyl group and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol typically involves the reaction of 2,3-dihydro-1H-indene with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by the addition of 2,3-dihydro-1H-indene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the indene ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully hydrogenated products.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The hydroxyl group and the indene moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Similar indene structure but with a ketone group instead of a piperidine ring.

    5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one: Contains additional methoxy groups and a ketone functionality.

Uniqueness

4-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidin-4-ol is unique due to its specific combination of a piperidine ring and an indene moiety with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C15H21NO/c17-15(6-8-16-9-7-15)11-12-4-5-13-2-1-3-14(13)10-12/h4-5,10,16-17H,1-3,6-9,11H2

InChI Key

BNZALBVOKQIRLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC3(CCNCC3)O

Origin of Product

United States

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